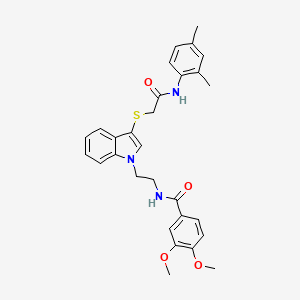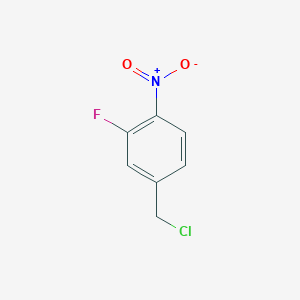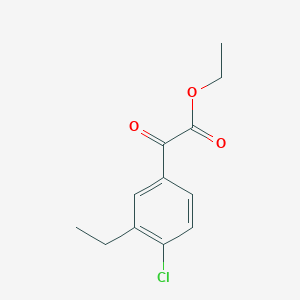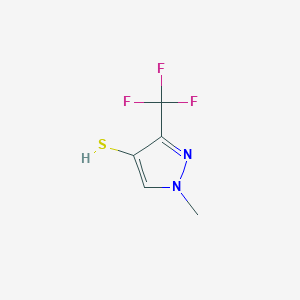
N-(2-(3-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(2-(3-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide" is a complex organic molecule that appears to be designed for biological activity, given its structural features which include an indole moiety, a thioether linkage, and a benzamide group with methoxy substituents. While none of the provided papers directly discuss this compound, they do provide insights into the synthesis and properties of structurally related compounds, which can be used to infer some aspects of the target molecule's characteristics.
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, starting from simpler precursors. For example, the synthesis of peptide derivatives as described in paper involves the reaction of a benzyloxycarbonylalanyl-phenylalanyloxy derivative with an amine at elevated temperatures, which could be analogous to the steps needed to synthesize the indole and benzamide components of the target molecule. Similarly, the synthesis of a methoxybenzamide derivative in paper involves condensation reactions, which could be relevant to forming the benzamide portion of the target compound.
Molecular Structure Analysis
The molecular structure of organic compounds is typically elucidated using spectroscopic methods and sometimes confirmed by X-ray crystallography. For instance, the structure of a related benzamide compound was determined using various spectroscopic methods and X-ray analysis in paper . The target molecule's structure could be analyzed using similar techniques to confirm its composition and to understand the spatial arrangement of its atoms, which is crucial for its biological activity.
Chemical Reactions Analysis
The reactivity of a compound is influenced by its functional groups. The target molecule contains an amino group, a thioether linkage, and a benzamide moiety, each of which could participate in different chemical reactions. For example, the N-protecting group discussed in paper could be relevant for protecting the amino group during synthesis. The thioether linkage could be involved in redox reactions or serve as a nucleophile in substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as solubility, melting point, and stability, are determined by its molecular structure. The presence of dimethylphenyl and dimethoxybenzamide groups suggests that the target molecule may have moderate solubility in organic solvents, as inferred from the solubility characteristics of related compounds discussed in the papers. The stability of the compound could be influenced by the presence of the thioether linkage, which may be susceptible to oxidation. The benzamide moiety could contribute to the molecule's ability to engage in hydrogen bonding, potentially affecting its boiling point and melting point.
科学的研究の応用
Synthesis and Applications in Antiulcer and Antibacterial Activities
N-(2-(3-((2-((2,4-Dimethylphenyl)Amino)-2-Oxoethyl)Thio)-1H-Indol-1-Yl)Ethyl)-3,4-Dimethoxybenzamide has been synthesized and evaluated for various biological activities. It has shown potential in antibacterial and anti-HIV applications. For instance, compounds synthesized with similar structures have been tested for their antibacterial and anti-HIV activities against different microorganisms (Patel & Chikhalia, 2006). Additionally, derivatives of 2-(3,4-dimethoxyphenyl)ethylamine, closely related to the compound , demonstrated significant antiulcer activity when evaluated in rats (Hosokami et al., 1992).
Antioxidant and Neuroprotective Effects
Research on compounds similar in structure to N-(2-(3-((2-((2,4-Dimethylphenyl)Amino)-2-Oxoethyl)Thio)-1H-Indol-1-Yl)Ethyl)-3,4-Dimethoxybenzamide has shown promising antioxidant and neuroprotective effects. For example, certain derivatives have been found to possess potent antioxidant capacity and neuroprotective effects against cell death induced by oxidative stress, highlighting their potential application in treating diseases associated with oxidative stress (Pachón-Angona et al., 2019).
Anticonvulsant Properties
The structural analogs of N-(2-(3-((2-((2,4-Dimethylphenyl)Amino)-2-Oxoethyl)Thio)-1H-Indol-1-Yl)Ethyl)-3,4-Dimethoxybenzamide have been studied for their anticonvulsant properties. Investigations into N-(substituted)-4-aminobenzamides, which share a similar chemical structure, have revealed several anticonvulsants with significant efficacy. These studies highlight the potential of these compounds in epilepsy and seizure management (Afolabi & Okolie, 2013).
Cardiovascular Activities
Research has also explored the cardiovascular properties of compounds related to N-(2-(3-((2-((2,4-Dimethylphenyl)Amino)-2-Oxoethyl)Thio)-1H-Indol-1-Yl)Ethyl)-3,4-Dimethoxybenzamide. For instance, studies on DQ-2511, a compound with a similar structure, have shown it to induce changes in blood flow and cardiovascular activities, suggesting potential applications in treating cardiovascular conditions (Hirohashi et al., 1993).
Local Anesthetic Effects
The compound and its analogs have been investigated for their local anesthetic properties. Studies on related N-{2[((1Z)-1-{[(2, 6-dimethylphenyl)amino]carbonyl}-3-oxo-3-arylprop-1-en-1-yl)amino]ethyl}-N,N-dimethyl-1-oxoethanaminium chlorides have identified compounds with high local-anesthetic activity, showcasing the potential of these compounds in local anesthesia applications (Chernov et al., 2014).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N-[2-[3-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O4S/c1-19-9-11-23(20(2)15-19)31-28(33)18-37-27-17-32(24-8-6-5-7-22(24)27)14-13-30-29(34)21-10-12-25(35-3)26(16-21)36-4/h5-12,15-17H,13-14,18H2,1-4H3,(H,30,34)(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHBOTPRCSMBGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC(=C(C=C4)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B3006218.png)



![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-methoxybenzamide](/img/structure/B3006224.png)

![2-[4-(Trifluoromethyl)phenyl]phthalazin-1-one](/img/structure/B3006229.png)
![N-(2-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3006230.png)
![2-(4-Fluorophenyl)-N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]acetamide](/img/structure/B3006231.png)
![[3-(2-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B3006232.png)
![2-[[1-(3-Fluoro-4-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B3006235.png)
![3-[(4-Chloro-3-methylphenyl)amino]propanenitrile](/img/structure/B3006239.png)

![1-(8H-indeno[1,2-d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B3006241.png)